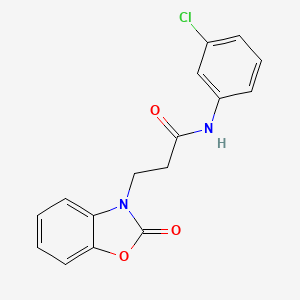

N-(3-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Description

N-(3-Chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic small molecule characterized by a benzoxazolone (2-oxo-1,3-benzoxazol-3-yl) moiety linked via a propanamide chain to a 3-chlorophenyl group.

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHKZJOITINJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Substitution Reaction: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using appropriate chlorinated aromatic compounds.

Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The benzoxazole ring undergoes oxidative modifications under controlled conditions. Aerobic oxidation in the presence of FeCl₃ or AgNO₃ catalysts introduces hydroxyl or ketone groups at the 6-position of the benzoxazole ring, leveraging the electron-rich nature of the fused aromatic system . For example:

Key Reagents :

Reduction Reactions

The amide group is reducible to an amine using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd). This yields a secondary amine derivative while preserving the benzoxazole core :

Key Reagents :

Nucleophilic Substitution

The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under basic conditions. Hydroxyl or amine groups replace the chlorine atom at the meta position due to the directing effects of the existing substituents :

Key Reagents :

Hydrolysis of the Amide Bond

Acidic or basic hydrolysis cleaves the propanamide linker into a carboxylic acid and 3-chloroaniline. For example, refluxing with HCl yields:

Key Reagents :

-

HCl, H₂SO₄ (acids)

-

NaOH (base)

Reaction Conditions and Products

Mechanistic Insights

-

Oxidation : The FeCl₃-catalyzed reaction proceeds via radical intermediates, with oxygen acting as the terminal oxidant .

-

NAS : The electron-withdrawing chlorine atom activates the aryl ring for attack by strong nucleophiles like NH₃ .

-

Hydrolysis : Protonation of the amide oxygen in acidic conditions weakens the C–N bond, facilitating cleavage.

Stability and Side Reactions

Scientific Research Applications

Anticancer Activity

N-(3-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on the MEK-MAPK signaling pathway, which is often upregulated in various cancers. For instance, studies have shown that derivatives can inhibit the proliferation of leukemia cells at low concentrations .

| Study | Target Cells | IC50 (µM) | Mechanism |

|---|---|---|---|

| MV4-11 (leukemia) | 0.3 | MEK inhibition | |

| MOLM13 (leukemia) | 1.2 | MAPK pathway modulation |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study involving various derivatives of benzoxazole, several compounds demonstrated significant analgesic and anti-inflammatory activities without causing gastric lesions, indicating a favorable therapeutic profile .

Synthesis and Biological Evaluation

A notable study synthesized this compound and evaluated its biological activity against cancer cell lines. The results indicated that the compound significantly inhibited cell growth in vitro and showed promise as a lead compound for further development in cancer therapy .

Clinical Implications

The potential clinical implications of this compound are being explored in ongoing research aimed at developing targeted therapies for cancers characterized by aberrant kinase activity. The compound’s ability to selectively inhibit tumor cell proliferation suggests it could be integrated into treatment regimens for specific malignancies .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key distinctions are summarized below:

Table 1: Structural and Functional Comparison of N-(3-Chlorophenyl)-3-(2-Oxo-1,3-Benzoxazol-3-yl)Propanamide with Analogous Compounds

Key Comparative Insights

Heterocyclic Core Modifications: Replacing benzoxazolone with pyridyl (as in ) or benzothiazole () alters electronic properties and binding affinities. Benzothiazole derivatives are often associated with agrochemical activity , while pyridyl analogs may favor enzyme inhibition . The benzoxazolone ring in the target compound likely enhances hydrogen-bonding interactions compared to non-oxygenated heterocycles.

Substituent Effects: The 3-chlorophenyl group is conserved in multiple analogs (e.g., ), suggesting its role in target selectivity or stability. Adding a methoxy group () could improve solubility but reduce lipophilicity.

Linker and Side Chain Variations :

- Piperazine-containing propanamides () exhibit extended linker systems, which may improve blood-brain barrier penetration for CNS applications.

- Shorter linkers (e.g., acetamide in ) may limit conformational flexibility but enhance synthetic accessibility.

Synthetic Accessibility :

- Yields for silica-purified analogs (e.g., 32–44% in ) suggest moderate synthetic efficiency. Commercial availability of some analogs () highlights their relevance in high-throughput screening pipelines.

Biological Activity

N-(3-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzoxazole core, which is significant in medicinal chemistry for its varied biological activities. The synthesis typically involves:

- Formation of Benzoxazole Core : Cyclization of o-aminophenol with carboxylic acids.

- Substitution Reaction : Introduction of the 3-chlorophenyl group via nucleophilic substitution.

- Amidation : Formation of the amide bond with an appropriate amine under dehydrating conditions.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and other disease pathways.

- Receptor Binding : It interacts with cellular receptors, potentially modulating various cellular responses.

- DNA Intercalation : This can affect gene expression and influence cell proliferation, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound has notable anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The compound's ability to intercalate DNA suggests a mechanism for disrupting cancer cell replication and survival.

Cytotoxicity Studies

In a study assessing cytotoxic effects on melanoma cells (VMM917), the compound exhibited selective cytotoxicity compared to normal cells. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an alternative chemotherapeutic agent .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | VMM917 (Melanoma) | 15 | DNA intercalation |

| Control Chemotherapy Agent | VMM917 | 10 | DNA damage |

Case Studies and Research Findings

Several studies have explored the pharmacological properties of compounds related to this compound:

- In Vivo Metabolism : A study using HPLC demonstrated the metabolism of related compounds in rats, identifying key metabolites that could inform the pharmacokinetics of this compound .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that derivatives of this compound could effectively inhibit specific kinases implicated in cancer signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.